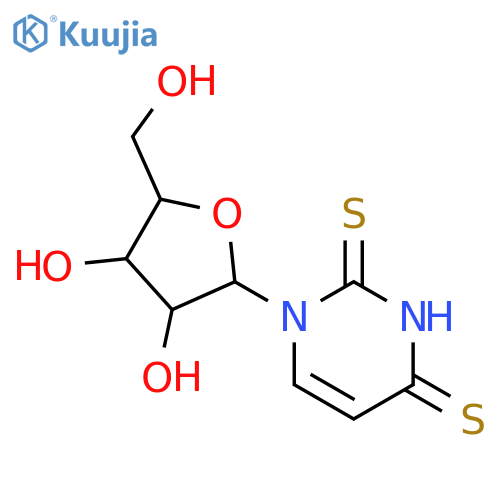Cas no 13239-96-8 (2,4-Dithiouridine)

2,4-Dithiouridine structure
商品名:2,4-Dithiouridine
CAS番号:13239-96-8
MF:C9H12N2O4S2
メガワット:276.332579612732
MDL:MFCD12031599
CID:119407
PubChem ID:21627889
2,4-Dithiouridine 化学的及び物理的性質
名前と識別子
-
- Uridine, 2,4-dithio-
- 2,4-Dithiouridine
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
- 2,4-Dithiouridin
- 2,4-dithio-uridine
- Uridine,2,4-dithio
- DTXSID70927654
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dithione
- SCHEMBL888094
- AKOS027446970
- 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
- CS-0444555
- MFCD12031599
- 13239-96-8
- DB-260377
-
- MDL: MFCD12031599
- インチ: InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
- InChIKey: OKYRYFXQZRFDQL-XVFCMESISA-N
- ほほえんだ: [C@H]1([C@@H](CO)O[C@@H](N2C(NC(C=C2)=S)=S)[C@@H]1O)O
計算された属性
- せいみつぶんしりょう: 276.02400
- どういたいしつりょう: 276.02384922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 屈折率: 1.79
- PSA: 154.82000
- LogP: -0.11330
2,4-Dithiouridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D494370-250mg |
2,4-Dithiouridine |
13239-96-8 | 250mg |
$ 1656.00 | 2023-09-07 | ||
| TRC | D494370-25mg |
2,4-Dithiouridine |
13239-96-8 | 25mg |
$ 219.00 | 2023-09-07 | ||
| A2B Chem LLC | AA47281-250mg |
Uridine, 2,4-dithio- |
13239-96-8 | 95% | 250mg |
$1117.00 | 2024-04-20 | |
| A2B Chem LLC | AA47281-100mg |
Uridine, 2,4-dithio- |
13239-96-8 | 95% | 100mg |
$760.00 | 2024-04-20 | |
| abcr | AB480759-250mg |
2,4-Dithiouridine; . |
13239-96-8 | 250mg |
€1497.30 | 2025-02-20 | ||
| Advanced ChemBlocks | M15280-25MG |
2,4-Dithiouridine |
13239-96-8 | 95% | 25MG |
$195 | 2023-09-15 | |
| Advanced ChemBlocks | M15280-250MG |
2,4-Dithiouridine |
13239-96-8 | 95% | 250MG |
$650 | 2023-09-15 | |
| A2B Chem LLC | AA47281-25mg |
Uridine, 2,4-dithio- |
13239-96-8 | 25mg |
$318.00 | 2024-01-04 | ||
| A2B Chem LLC | AA47281-50mg |
Uridine, 2,4-dithio- |
13239-96-8 | 95% | 50mg |
$518.00 | 2024-04-20 | |
| Advanced ChemBlocks | M15280-1G |
2,4-Dithiouridine |
13239-96-8 | 95% | 1G |
$925 | 2023-09-15 |
2,4-Dithiouridine 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
13239-96-8 (2,4-Dithiouridine) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
